
L-Prolyl-L-histidyl-L-seryl-L-seryl-L-tyrosyl-L-phenylalanyl-L-aspartic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Prolyl-L-histidyl-L-seryl-L-seryl-L-tyrosyl-L-phenylalanyl-L-aspartic acid is a synthetic peptide composed of eight amino acids. This compound is known for its potential applications in various fields, including medicine and biochemistry. It is a part of a class of compounds that mimic naturally occurring peptides in the body, often used in research and therapeutic settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-histidyl-L-seryl-L-seryl-L-tyrosyl-L-phenylalanyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired yield, purity, and cost-effectiveness. Automation and optimization of reaction conditions are crucial for efficient large-scale production.
化学反应分析
Types of Reactions
L-Prolyl-L-histidyl-L-seryl-L-seryl-L-tyrosyl-L-phenylalanyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting groups and coupling agents like Fmoc or Boc for amino acids.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine results in dityrosine, while reduction of disulfide bonds yields free thiols.
科学研究应用
L-Prolyl-L-histidyl-L-seryl-L-seryl-L-tyrosyl-L-phenylalanyl-L-aspartic acid has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and biosensors.
作用机制
The mechanism of action of L-Prolyl-L-histidyl-L-seryl-L-seryl-L-tyrosyl-L-phenylalanyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can mimic natural substrates or inhibitors, thereby modulating biological pathways. For instance, it may bind to a receptor and activate or inhibit downstream signaling cascades, leading to a physiological response.
相似化合物的比较
Similar Compounds
Leuprolide Acetate: A synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH).
Triptorelin: Another GnRH analog used in similar therapeutic contexts.
Histrelin: A GnRH agonist with applications in treating hormone-dependent conditions.
Uniqueness
L-Prolyl-L-histidyl-L-seryl-L-seryl-L-tyrosyl-L-phenylalanyl-L-aspartic acid is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. Unlike other similar peptides, its sequence and structure may offer unique binding affinities and biological activities, making it valuable for specialized research and therapeutic purposes.
属性
CAS 编号 |
377755-88-9 |
|---|---|
分子式 |
C39H49N9O13 |
分子量 |
851.9 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C39H49N9O13/c49-18-30(48-38(59)31(19-50)47-36(57)28(15-23-17-40-20-42-23)45-33(54)25-7-4-12-41-25)37(58)44-27(14-22-8-10-24(51)11-9-22)34(55)43-26(13-21-5-2-1-3-6-21)35(56)46-29(39(60)61)16-32(52)53/h1-3,5-6,8-11,17,20,25-31,41,49-51H,4,7,12-16,18-19H2,(H,40,42)(H,43,55)(H,44,58)(H,45,54)(H,46,56)(H,47,57)(H,48,59)(H,52,53)(H,60,61)/t25-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI 键 |
LWAFCERXEZJWSP-XIJWKTHWSA-N |
手性 SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)O)C(=O)O |
规范 SMILES |
C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)-](/img/structure/B14248367.png)
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]propanal](/img/structure/B14248379.png)
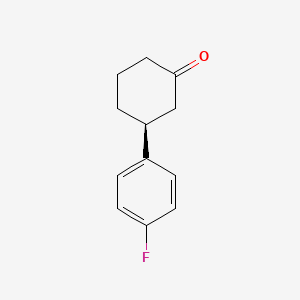
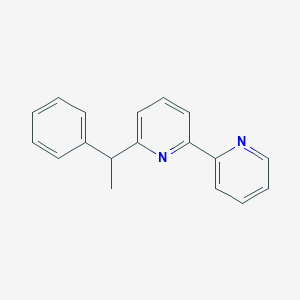
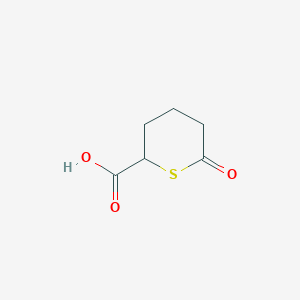
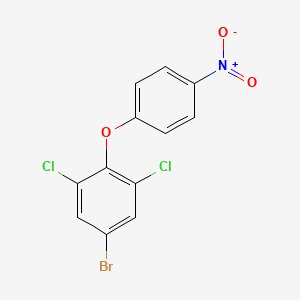
![(5S)-1-(3-Chlorophenyl)-5-[(ethanesulfonyl)methyl]piperazin-2-one](/img/structure/B14248439.png)
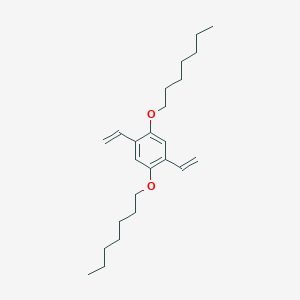

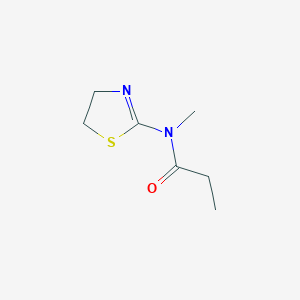
![6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate](/img/structure/B14248451.png)


![{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14248465.png)
